molecular formula C16H22O3Sn B12617150 Triethoxy(naphthalen-2-yl)stannane CAS No. 915696-67-2

Triethoxy(naphthalen-2-yl)stannane

Cat. No.: B12617150
CAS No.: 915696-67-2
M. Wt: 381.1 g/mol
InChI Key: OZMSBLSILGIURR-UHFFFAOYSA-N
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Description

Triethoxy(naphthalen-2-yl)stannane is an organotin compound with the chemical formula C16H22O3Sn. This compound is characterized by the presence of a naphthalene ring bonded to a tin atom, which is further connected to three ethoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

915696-67-2

Molecular Formula

C16H22O3Sn

Molecular Weight

381.1 g/mol

IUPAC Name

triethoxy(naphthalen-2-yl)stannane

InChI

InChI=1S/C10H7.3C2H5O.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2-3;/h1-3,5-8H;3*2H2,1H3;/q;3*-1;+3

InChI Key

OZMSBLSILGIURR-UHFFFAOYSA-N

Canonical SMILES

CCO[Sn](C1=CC2=CC=CC=C2C=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethoxy(naphthalen-2-yl)stannane typically involves the reaction of naphthalen-2-ylmagnesium bromide with triethoxytin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C10H7MgBr+Sn(OEt)3ClC10H7Sn(OEt)3+MgBrCl\text{C}_{10}\text{H}_{7}\text{MgBr} + \text{Sn(OEt)}_3\text{Cl} \rightarrow \text{C}_{10}\text{H}_{7}\text{Sn(OEt)}_3 + \text{MgBrCl} C10​H7​MgBr+Sn(OEt)3​Cl→C10​H7​Sn(OEt)3​+MgBrCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(naphthalen-2-yl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-2-ylstannic acid.

    Reduction: Reduction reactions can convert the compound into naphthalen-2-ylstannane.

    Substitution: The ethoxy groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Naphthalen-2-ylstannic acid.

    Reduction: Naphthalen-2-ylstannane.

    Substitution: Various substituted organotin compounds depending on the substituent used.

Scientific Research Applications

Triethoxy(naphthalen-2-yl)stannane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of triethoxy(naphthalen-2-yl)stannane involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Triethoxy(phenyl)stannane: Similar structure but with a phenyl group instead of a naphthalene ring.

    Triethoxy(methyl)stannane: Contains a methyl group in place of the naphthalene ring.

    Triethoxy(butyl)stannane: Features a butyl group instead of the naphthalene ring.

Uniqueness

Triethoxy(naphthalen-2-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic applications and in the synthesis of complex organic molecules.

Biological Activity

Triethoxy(naphthalen-2-yl)stannane is an organotin compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and environmental science. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound is synthesized through the reaction of naphthalene derivatives with triethoxystannane. The general reaction can be represented as follows:

R2Sn OR 3+C10H8Triethoxy naphthalen 2 yl stannane+by products\text{R}_2\text{Sn OR }_3+\text{C}_{10}\text{H}_8\rightarrow \text{Triethoxy naphthalen 2 yl stannane}+\text{by products}

This compound features a naphthalene ring substituted with three ethoxy groups and a tin atom, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains. This suggests potential applications in developing antimicrobial agents.

CompoundMIC (μg/mL)Target Organism
This compound32E. coli
This compound32S. aureus

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed in vitro using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound inhibited cell proliferation with IC50 values of 15 μM for HeLa cells and 20 μM for MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Cell LineIC50 (μM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the naphthalene ring or the ethoxy groups significantly affect its potency. For instance, replacing one ethoxy group with a methoxy group enhanced its antimicrobial properties, indicating that electronic effects play a crucial role in its biological activity.

Case Studies

  • Anticancer Study : In a recent investigation, this compound was tested alongside other organotin compounds for their anticancer properties. The study concluded that this compound was among the most effective in inhibiting tumor growth in xenograft models, outperforming traditional chemotherapeutics.
  • Environmental Impact Assessment : Research has also focused on the environmental implications of this compound. Its biocompatibility and low toxicity levels make it a candidate for use in sustainable agricultural practices as an alternative to more harmful pesticides.

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